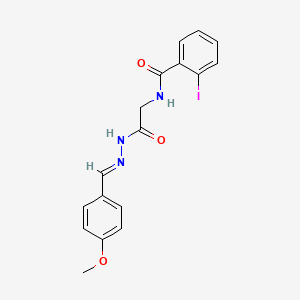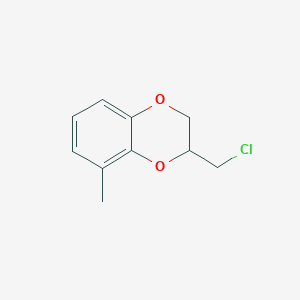
1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- is an organic compound with the molecular formula C15H15NO2 It is a derivative of biphenyl, where the biphenyl core is substituted with three methyl groups at positions 2, 4, and 6, and a nitro group at position 2’ on the second phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- can be synthesized through a multi-step process involving the nitration of 2,4,6-trimethylbiphenyl. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to ensure the selective nitration at the 2’ position.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive and potentially hazardous reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Electrophilic Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst, sulfonation using sulfuric acid, and further nitration using nitric acid and sulfuric acid.
Major Products:
Reduction: 2,4,6-trimethyl-2’-aminobiphenyl.
Electrophilic Substitution: Various halogenated, sulfonated, or nitrated derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in studies of aromatic substitution reactions.
Biology and Medicine: The compound and its derivatives may be investigated for their biological activities, including potential antimicrobial, anti-inflammatory, or anticancer properties.
Industry: It can be used in the development of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- depends on its specific application. For example, if used as an antimicrobial agent, the nitro group may undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
2,4,6-trimethylbiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4,6-trimethyl-1,1’-biphenyl: Similar structure but without the nitro group, used in different applications.
2,4,6-trimethyl-2’-aminobiphenyl:
Uniqueness: 1,1’-Biphenyl, 2,4,6-trimethyl-2’-nitro- is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing nitro group, which influence its reactivity and potential applications. The combination of these substituents allows for a diverse range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
14872-62-9 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
1,3,5-trimethyl-2-(2-nitrophenyl)benzene |
InChI |
InChI=1S/C15H15NO2/c1-10-8-11(2)15(12(3)9-10)13-6-4-5-7-14(13)16(17)18/h4-9H,1-3H3 |
Clé InChI |
ZEABZBYXHJRQBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=CC=CC=C2[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-(1-{3-chloro-4-[(3,5-ditert-butylbenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3,5-ditert-butylbenzoate](/img/structure/B12001220.png)
![7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12001221.png)
![3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine](/img/structure/B12001226.png)


![7-(4-chlorobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001235.png)
![4-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl thiophene-2-carboxylate](/img/structure/B12001243.png)


![1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl-](/img/structure/B12001280.png)


![N'-[(2-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12001301.png)
![4-Methoxybenzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12001311.png)
